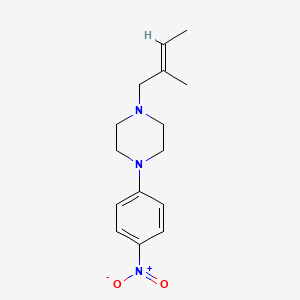
5-(3-chlorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-chlorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole, also known as CPOP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPOP is a member of the oxadiazole family, which is a class of compounds that have been extensively studied for their diverse biological and pharmacological activities. In
Wirkmechanismus
The mechanism of action of 5-(3-chlorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of enzymes and proteins involved in various biological pathways. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. This compound has also been found to reduce the production of pro-inflammatory cytokines and increase the expression of antioxidant enzymes. Additionally, this compound has been shown to have neuroprotective effects in animal models of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(3-chlorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole in lab experiments is its broad range of biological and pharmacological activities, which makes it a versatile compound for various applications. This compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using this compound is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 5-(3-chlorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole. One area of interest is the development of this compound-based fluorescent probes for detecting metal ions in biological systems. Another direction is the exploration of this compound as a potential ligand for metal complexes with potential applications in catalysis and material science. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for various diseases.
Synthesemethoden
5-(3-chlorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole can be synthesized through a variety of methods, including the reaction of 3-chlorobenzonitrile and 4-fluorobenzaldehyde with hydrazine hydrate in the presence of a catalyst. Another method involves the reaction of 3-chlorobenzoic acid with 4-fluorobenzohydrazide in the presence of a dehydrating agent. The purity and yield of this compound can be improved through various purification techniques, such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
5-(3-chlorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole has been found to exhibit a wide range of biological and pharmacological activities, making it a promising candidate for various scientific research applications. This compound has been shown to possess antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. This compound has also been studied for its potential as a fluorescent probe for detecting metal ions and as a potential ligand for metal complexes.
Eigenschaften
IUPAC Name |
5-(3-chlorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN2O/c15-11-3-1-2-10(8-11)14-17-13(18-19-14)9-4-6-12(16)7-5-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWYSKIFYGOVCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=NO2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5437695.png)
![2,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5437702.png)
![N-bicyclo[2.2.1]hept-2-yl-2-({5-[(4-methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B5437711.png)

![2-[(4-chlorobenzyl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B5437738.png)

![1-(4-bromophenyl)-3-[(3-methoxyphenyl)amino]-2-buten-1-one](/img/structure/B5437753.png)

![1-[3-(2-chlorophenyl)propanoyl]-N,N-dimethyl-4-azepanamine](/img/structure/B5437759.png)
![N'-[1-(4-nitro-2-thienyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5437765.png)

![2-(2-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)phenol](/img/structure/B5437774.png)

